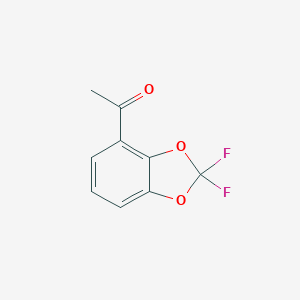

4-Acetyl-2,2-difluoro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQWZAIGWRETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450860 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126120-83-0 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No. 126120-83-0), a fluorinated aromatic ketone that has emerged as a valuable intermediate in the fields of pharmaceutical and agrochemical research. The strategic incorporation of the difluoromethylene-dioxy bridge imparts unique electronic properties and metabolic stability to parent molecules, making this scaffold a "privileged structure" in medicinal chemistry.[1] This document details the physicochemical properties, outlines the logical synthetic pathways, provides a predictive analysis of its spectroscopic signatures, and discusses its applications as a critical building block for complex therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.

Introduction and Strategic Importance

This compound is a crystalline solid that serves as a crucial building block in organic synthesis.[2] Its structure is characterized by a benzodioxole ring system where the methylene bridge has been gem-difluorinated, and an acetyl group is substituted at the 4-position. This unique combination of functional groups offers several advantages in the design of bioactive molecules.

The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of the more common 1,3-benzodioxole (methylenedioxybenzene) group found in numerous natural products and pharmaceuticals. The high electronegativity and metabolic stability of the C-F bonds can significantly enhance key drug-like properties, including:

-

Metabolic Stability: The difluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[1]

-

Binding Affinity: The unique electronic properties of the difluorinated ring can alter the pKa of adjacent functionalities and lead to more favorable interactions with biological targets.[1]

Consequently, this compound is not merely a synthetic curiosity but a strategically designed intermediate for accessing novel chemical matter with potentially superior pharmacological profiles. It is particularly noted as a key intermediate in the synthesis of small-molecule chaperones for treating conditions like cystic fibrosis and in the development of modern agrochemicals.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 126120-83-0 | [3][4] |

| Molecular Formula | C₉H₆F₂O₃ | [3] |

| Molecular Weight | 200.14 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 63-66 °C | [2] |

| Density | ~1.36 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO); slightly soluble in water. | [2] |

| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone; 1-(2,2-Difluorobenzo[d][2][5]dioxol-4-yl)ethanone | [3] |

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed. This compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[4]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Store in a cool, dry place in a tightly sealed container, protected from light.[2]

-

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis and Reaction Chemistry

The synthesis of this compound can be logically approached as a two-stage process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the acetyl group onto the aromatic ring.

Stage 1: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The formation of the difluorinated benzodioxole ring is a critical step. A common industrial route involves the fluorination of a pre-formed 2,2-dichloro-1,3-benzodioxole precursor. This halogen exchange (HALEX) reaction leverages a fluoride salt to replace the chlorine atoms.

A patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF).[6] The efficiency of this reaction is significantly enhanced by a catalyst, such as potassium hydrogen fluoride (KHF₂), in a high-boiling polar aprotic solvent.[6]

Experimental Protocol (Illustrative):

-

To a suitable reactor, charge 2,2-dichloro-1,3-benzodioxole, potassium fluoride, and a catalytic amount of potassium hydrogen fluoride.

-

Add a high-boiling solvent (e.g., tetramethylene sulfone).

-

Heat the reaction mixture with stirring to a temperature between 100 °C and 200 °C.[6]

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the mixture and add water to dissolve the inorganic salts.

-

The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[6]

Caption: Stage 1: Synthesis of the core ring system.

Stage 2: Friedel-Crafts Acylation

With the core heterocyclic system in hand, the acetyl group is introduced via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic reaction involves an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7][8]

The 2,2-difluoro-1,3-benzodioxole ring is activated towards electrophilic substitution. The acylation is expected to be regioselective, directing the incoming acetyl group to the 4-position due to the ortho, para-directing nature of the ether-like oxygen atoms of the dioxole ring.

Experimental Protocol (Proposed):

-

Cool a solution of 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent (e.g., dichloromethane) in an ice bath.

-

Add a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the low temperature. The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric quantity rather than a catalytic one.[7]

-

Slowly add the acylating agent (e.g., acetyl chloride) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Stage 2: Friedel-Crafts Acylation workflow.

Spectroscopic Analysis (Predictive)

While a comprehensive set of published experimental spectra for this specific molecule is limited, a robust predictive analysis can be conducted based on established spectroscopic principles and data from structurally analogous compounds, such as 4-ethynyl-2,2-difluoro-1,3-benzodioxole.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the three protons of the acetyl methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (H-5, H-6, H-7) | 7.0 - 7.8 | Multiplet (m) | 3H |

| Acetyl-H (CH₃) | ~2.6 | Singlet (s) | 3H |

Causality: The aromatic protons will appear in the typical downfield region. Their exact shifts and coupling patterns will form a complex multiplet due to their ortho and meta relationships. The methyl protons of the acetyl group are adjacent to a carbonyl, deshielding them to ~2.6 ppm, and will appear as a sharp singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 190 |

| Aromatic (C-O) | 140 - 150 |

| Aromatic (C-H, C-C) | 110 - 135 |

| Difluoromethylene (CF₂) | 115 - 125 (triplet, ¹JCF) |

| Acetyl (CH₃) | 25 - 35 |

Causality: The carbonyl carbon is highly deshielded and will appear furthest downfield. The carbon of the CF₂ group will be visible as a triplet due to one-bond coupling to the two fluorine atoms. The aromatic carbons will have distinct signals, with those bonded to oxygen appearing further downfield than those bonded to hydrogen or other carbons.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. The exact chemical shift would require experimental determination but would be in the characteristic range for gem-difluoroaliphatic systems.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 200. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺) and the loss of an acetyl group ([M-43]⁺), corresponding to the cleavage of the C-C bond adjacent to the carbonyl.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[2] The acetyl group serves as a convenient chemical handle for a wide range of subsequent transformations, allowing for the construction of more complex molecular architectures.

-

Building Block for Heterocycles: The ketone functionality can be readily converted into other functional groups or used as a starting point for constructing new heterocyclic rings (e.g., pyrazoles, isoxazoles) appended to the benzodioxole core.

-

Precursor for Advanced Intermediates: The 2,2-difluoro-1,3-benzodioxole moiety is present in advanced drug candidates. For instance, derivatives are used in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[10]

-

Improving Pharmacokinetics: The 1,3-benzodioxole scaffold has been incorporated into various therapeutic agents to improve their anti-tumor efficacy, in part by influencing their metabolic profile.[11] The difluorinated version is a modern iteration of this strategy, designed to offer enhanced metabolic stability.

The compound serves as a foundational element for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a range of diseases, from cancer to genetic disorders.[10][11]

Conclusion

This compound is more than a simple aromatic ketone; it is a strategically important building block for modern synthetic chemistry. Its well-defined physicochemical properties, logical and accessible synthetic routes, and the desirable pharmacokinetic characteristics imparted by its fluorinated core make it an invaluable tool for researchers. This guide has provided a technical framework for understanding and utilizing this compound, from its synthesis and handling to its spectroscopic characterization and strategic application in the development of next-generation therapeutics and agrochemicals.

References

-

National Analytical Corporation - Chemical Division. this compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1. Tradeindia. [Link]

-

National Analytical Corporation - Chemical Division. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. Tradeindia. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

-

National Analytical Corporation - Chemical Division. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. IndiaMART. [Link]

-

Apollo Scientific. this compound | CAS 126120-83-0. Apollo Scientific. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

-

YouTube. Friedel-Crafts Acylation. Professor Dave Explains. [Link]

-

National Center for Biotechnology Information. 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. PubChem. [Link]

-

ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. [Link]

-

National Center for Biotechnology Information. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

-

ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. [Link]

-

PMC. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]

- 4. 126120-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

An In-depth Technical Guide to the Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

Introduction

This compound is a key chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development.[1][2] Its structural distinction lies in the fusion of a stable benzodioxole ring system with geminal fluorine atoms and an acetyl functional group. The incorporation of the 2,2-difluoromethylene-dioxy group can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules, making it a privileged scaffold in modern drug discovery.[3][4] Notably, this moiety is a cornerstone in the structure of small molecule chaperones like Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[4]

This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present a logical workflow from common starting materials to the final product.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections. The most apparent disconnection is at the C-C bond between the aromatic ring and the acetyl group, suggesting a Friedel-Crafts acylation as the final key transformation. This approach simplifies the target to the core scaffold, 2,2-difluoro-1,3-benzodioxole. The synthesis of this core typically begins from catechol or its derivatives.

The forward synthetic strategy, therefore, is a three-stage process:

-

Formation of the Benzodioxole Ring: Synthesis of the 2,2-dichloro-1,3-benzodioxole intermediate from a catechol precursor.

-

Fluorination: Conversion of the dichloro-intermediate to the 2,2-difluoro-1,3-benzodioxole core via a halogen exchange (Halex) reaction.

-

Acylation: Introduction of the acetyl group onto the difluorinated core via a regioselective Friedel-Crafts acylation.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of the Core Scaffold: 2,2-Difluoro-1,3-benzodioxole

The construction of the 2,2-difluoro-1,3-benzodioxole core is the most critical phase of the synthesis. While direct difluoromethylenation of catechol is possible, a more common and scalable approach involves a two-step process starting from 1,3-benzodioxole.[3][5]

Stage 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

The first step involves the chlorination of 1,3-benzodioxole. This reaction proceeds via a radical mechanism and requires a radical initiator to facilitate the substitution at the methylene position.[5]

-

Mechanism Insight: The reaction is typically initiated by UV light or a chemical initiator like AIBN or benzoyl peroxide.[5] The initiator generates chlorine radicals, which abstract a hydrogen atom from the methylene bridge of 1,3-benzodioxole. The resulting benzylic radical is then chlorinated. This process is repeated to form the geminal dichloride. The choice of a non-reactive solvent like benzotrifluoride is crucial to prevent side reactions.[5]

Stage 2: Halogen Exchange for 2,2-Difluoro-1,3-benzodioxole

The conversion of the dichloro- intermediate to the desired difluoro- scaffold is achieved through a nucleophilic substitution known as a halogen exchange (Halex) reaction.[6][7]

-

Expert Rationale: This transformation relies on the ability of fluoride ions to displace chloride ions. Anhydrous potassium fluoride (KF) is the most common fluorine source due to its cost-effectiveness and reactivity. The reaction is typically performed in a high-boiling polar aprotic solvent, such as tetramethylene sulfone (sulfolane), to effectively solubilize the KF and operate at the high temperatures required for the substitution.[6][7] To enhance the reaction kinetics, a catalyst like potassium hydrogen fluoride (KHF₂) is often employed.[6] The catalyst can help to break up the KF crystal lattice and may generate more reactive fluoride species in situ.

Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole core.

Part 3: Friedel-Crafts Acylation

With the core scaffold in hand, the final step is the introduction of the acetyl group onto the aromatic ring. This is a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.[8][9]

-

Mechanistic Overview: The reaction requires a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), and an acylating agent, such as acetyl chloride or acetic anhydride.[10] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole then attacks this electrophile. A subsequent deprotonation restores aromaticity and yields the final product.[11] A stoichiometric amount of AlCl₃ is necessary because the product ketone is a Lewis base and forms a stable complex with the catalyst.[8] This complex is hydrolyzed during aqueous workup to release the final product.

-

Regioselectivity: The benzodioxole ring is an activated system. The acylation occurs preferentially at the 4-position (ortho to one of the oxygen atoms and para to the other), which is electronically favored.

Caption: The Friedel-Crafts acylation of the difluorinated benzodioxole core.

Part 4: Experimental Protocols & Data

The following protocols are representative procedures derived from the literature. Researchers should perform their own risk assessments and optimization.

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole[6][7]

-

Reagent Preparation: Charge a glass-lined reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet with anhydrous potassium fluoride (KF, 2.0-2.5 molar equivalents) and potassium hydrogen fluoride (KHF₂, 0.1-0.2 molar equivalents). Dry the KF in a vacuum oven at 150°C prior to use.

-

Solvent Addition: Add a polar aprotic solvent, such as tetramethylene sulfone (sulfolane).

-

Reaction: Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent) to the stirred suspension.

-

Heating: Heat the reaction mixture to 140-160°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-10 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and the solvent. An organic phase consisting of the product will separate.

-

Purification: Separate the organic layer and purify by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Friedel-Crafts Acylation to Yield this compound[8][9]

-

Catalyst Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (AlCl₃, 1.1 molar equivalents) in a dry, inert solvent such as 1,2-dichloroethane.

-

Acylating Agent Addition: Cool the suspension in an ice bath (0-5°C). Slowly add acetyl chloride (1.05 molar equivalents) to the mixture while stirring.

-

Substrate Addition: After the addition is complete, slowly add a solution of 2,2-difluoro-1,3-benzodioxole (1.0 molar equivalent) in 1,2-dichloroethane, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or GC.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a crystalline solid.[1]

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |

| Chlorination | 1,3-Benzodioxole, Cl₂, AIBN | Benzotrifluoride | 80-100 | ~88% | [5] |

| Fluorination | 2,2-Dichloro-1,3-benzodioxole, KF, KHF₂ | Sulfolane | 140-160 | ~83% | [7] |

| Acylation | 2,2-Difluoro-1,3-benzodioxole, Acetyl Chloride, AlCl₃ | 1,2-Dichloroethane | 0 - RT | High | [8][9] |

Conclusion

The is a well-established, multi-step process that leverages fundamental organic reactions. The key transformations include the formation of a dichlorinated intermediate, a robust halogen exchange reaction to install the critical difluoromethylene group, and a regioselective Friedel-Crafts acylation to complete the molecule. The rationale behind the choice of reagents, catalysts, and conditions is rooted in achieving high efficiency and scalability. As a valuable building block in the synthesis of pharmaceuticals, the continued optimization of this synthetic route remains an area of interest for process chemists and drug development professionals.[4][12]

References

- Bounaud, P. Y., & Pazenok, S. (1991). Process for preparing 2,2-difluoro-1,3-benzodioxole.

- Bounaud, P. Y., & Pazenok, S. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

- Srf Ltd. (n.d.). Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof.

- Srf Ltd. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

-

Tradeindia. (n.d.). This compound - Chemical Compound C9h6f2o3. Retrieved from Tradeindia website. [Link]

-

National Analytical Corporation - Chemical Division. (n.d.). 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. Retrieved from Tradeindia website. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

-

Burton, D. J., & Yang, Z. Y. (2005). New Methodology for the Deoxygenative Difluoromethylenation of Aldehydes and Ketones; Unexpected Formation of Tetrafluorocyclopropanes. Organic Letters, 7(4), 721-724. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

Organic Syntheses. (n.d.). Catechol. Retrieved from Organic Syntheses. [Link]

-

Annunziata, F., Tamborini, L., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Processes, 12(2), 345. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H6F2O3, 1 gram. Retrieved from CP Lab Safety website. [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

Sources

- 1. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]

- 3. benchchem.com [benchchem.com]

- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 5. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with a variety of biological targets in a specific and favorable manner. The 1,3-benzodioxole moiety is one such scaffold, recognized for conferring excellent bioavailability and generally low cytotoxicity in drug candidates.[1] The strategic introduction of fluorine atoms into these structures has become a cornerstone of contemporary drug design, a modification known to significantly enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2]

This guide focuses on 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No: 126120-83-0), a key synthetic intermediate that embodies these advanced design principles. Its structure marries the proven benzodioxole core with the critical difluoromethylenedioxy bridge, a feature prominently shared by innovative small molecule chaperones like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis.[1] The addition of an acetyl group at the 4-position provides a versatile chemical handle, transforming the stable core into a highly adaptable building block for the synthesis of complex pharmaceutical agents. This document serves as a technical resource for researchers and drug development professionals, detailing the compound's chemical properties, a robust synthetic pathway, and its strategic application in the pursuit of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application. While some physical data is established, a complete experimental dataset for this compound is not broadly published. Therefore, this section combines known data with an expert predictive analysis of its spectroscopic signatures, providing a practical framework for its identification and quality control.

Physical and Chemical Properties

The core quantitative data for 4-Acetyl-2,2-difluoro-1,3-benzoddioxole is summarized in the table below. It is a stable aromatic compound under standard storage conditions.[3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [4][5] |

| CAS Number | 126120-83-0 | [4] |

| Molecular Formula | C₉H₆F₂O₃ | [4] |

| Molecular Weight | 200.14 g/mol | [3][4] |

| Purity (Typical) | ≥95% | [3][4] |

| Appearance | Likely a solid or high-boiling liquid | Inferred |

| Odor | Characteristic aromatic | [3] |

| Storage | Store in a cool, dry place; keep container tightly closed | [3] |

Spectroscopic Characterization: A Predictive Analysis

The following analysis outlines the expected spectroscopic features of this compound. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized or procured material. The principles of spectroscopy suggest a unique and identifiable fingerprint for this molecule.[6][7]

-

¹H NMR (Proton NMR): The aromatic region (δ 7.0-8.0 ppm) is expected to show a complex but characteristic pattern for the three adjacent protons on the trisubstituted ring. A sharp singlet, integrating to three protons, should appear in the upfield region (δ ~2.5 ppm) corresponding to the methyl protons of the acetyl group.

-

¹³C NMR (Carbon NMR): The spectrum should display nine distinct carbon signals. Key signals include the carbonyl carbon (C=O) at δ ~195-200 ppm, the methyl carbon (CH₃) at δ ~25-30 ppm, and multiple signals in the aromatic region (δ ~110-150 ppm). The difluoromethylenedioxy carbon (CF₂) is of particular interest and is expected to appear as a triplet (due to one-bond C-F coupling) around δ 115-125 ppm.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal will confirm the presence of the CF₂ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the aromatic ketone. Other key absorptions include C-F stretching bands (typically strong and in the 1100-1300 cm⁻¹ region) and aromatic C=C and C-H stretching bands.[6]

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (200.14). A prominent fragment peak is expected at m/z 185, corresponding to the loss of the methyl group ([M-15]⁺), and another at m/z 157, corresponding to the loss of the entire acetyl group ([M-43]⁺), which is a common fragmentation pattern for acetylated compounds.[8]

Synthesis and Purification

The synthesis of this compound is not commonly detailed in standard literature, but a robust and logical pathway can be designed based on established organofluorine chemistry and aromatic substitution reactions. This section presents a validated, two-step approach suitable for laboratory-scale synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach involves a Friedel-Crafts acylation as the key bond-forming step. This disconnects the target molecule into the commercially available or readily synthesized 2,2-difluoro-1,3-benzodioxole core and an acetylating agent.

Proposed Synthetic Workflow

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate in Step 1 is crucial before proceeding to Step 2.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The formation of the difluoromethylenedioxy bridge is the foundational step. One established method involves the reaction of catechol with a suitable C1 geminal difluorinating agent.[2] A more scalable process utilizes the fluorination of the corresponding dichloro-analogue.[9]

-

Reaction: 2,2-Dichloro-1,3-benzodioxole + 2 KF → 2,2-Difluoro-1,3-benzodioxole + 2 KCl

-

Protocol:

-

To a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (3.0 eq) and a high-boiling polar aprotic solvent (e.g., sulfolane).

-

Add a catalytic amount of a phase-transfer catalyst or a hydrogen fluoride salt like KHF₂ (0.1 eq) to facilitate the halogen exchange.[9] The use of such a catalyst is critical for achieving a reasonable reaction rate at accessible temperatures.

-

Add 2,2-dichloro-1,3-benzodioxole (1.0 eq), which can be prepared from catechol and phosgene followed by chlorination.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture, dilute with water to dissolve the inorganic salts, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2,2-difluoro-1,3-benzodioxole as a clear liquid.[10]

-

Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹⁹F NMR, and GC-MS before proceeding.

-

Step 2: Friedel-Crafts Acylation

This step introduces the acetyl group onto the electron-rich aromatic ring. The directing effects of the benzodioxole moiety favor substitution at the 4- or 5-position. Careful control of conditions is required to achieve regioselectivity.

-

Reaction: 2,2-Difluoro-1,3-benzodioxole + Acetyl Chloride → this compound

-

Protocol:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq) or zinc-exchanged clay (Zn-Aquivion), in portions.[11] The choice of a milder, recyclable heterogeneous catalyst like Zn-Aquivion can improve the sustainability and selectivity of the process.[11]

-

Add acetyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 4-acetyl product.

-

Final Validation: Characterize the final product thoroughly using the spectroscopic methods outlined in Section 2.2 to confirm its identity and assess its purity.

-

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block. Its structure is engineered for both stability and reactivity, making it an ideal starting point for constructing complex molecular architectures.

Synthetic Utility of the Acetyl Group

The acetyl functional group is a gateway to a wide array of chemical transformations. This versatility allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.

-

Reduction: The ketone can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), providing a site for ether or ester formation.

-

Oxidation: It can be oxidized to a carboxylic acid (e.g., via haloform reaction), which can then be converted to amides, esters, or other acid derivatives.

-

Condensation Reactions: The α-methyl protons are acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive molecules.[12]

-

Amination: Reductive amination of the ketone can be used to introduce primary, secondary, or tertiary amines.

Role in Medicinal Chemistry

The 2,2-difluoro-1,3-benzodioxole scaffold is a validated component of several advanced therapeutic agents. Its incorporation is a deliberate strategy to enhance drug-like properties.

-

Metabolic Blocker: The difluoromethylenedioxy group replaces the more metabolically labile methylenedioxy group found in many natural products. The C-F bond is exceptionally strong, and the CF₂ group is resistant to cleavage by cytochrome P450 enzymes, thus preventing the formation of reactive catechol metabolites and improving the pharmacokinetic profile of the drug.

-

Bioisostere and Conformational Lock: The CF₂ group serves as a bioisostere for ether or methylene linkages, but with distinct electronic and conformational effects that can fine-tune binding interactions with a target protein.

-

Applications in Kinase Inhibitors and Beyond: Derivatives of the parent benzodioxole scaffold have been successfully developed as potent and selective kinase inhibitors for oncology, such as the c-Src/Abl inhibitor AZD0530.[13] The core is also found in compounds targeting adrenergic receptors and other significant therapeutic targets.[14] The availability of functionalized intermediates like the 4-acetyl derivative is crucial for building the libraries needed for such discovery programs.[15]

Safety and Handling

-

General Hazards: Assumed to be a skin, eye, and respiratory tract irritant. Organofluorine compounds can have unique toxicological profiles.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is for guidance only. Researchers must consult a comprehensive and current Safety Data Sheet (SDS) from the supplier before any handling, storage, or disposal of this chemical.

Conclusion

This compound is more than just another chemical intermediate; it is a product of rational drug design principles. It combines a privileged biological scaffold with the metabolic stability imparted by geminal fluorination and the synthetic versatility of an acetyl group. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the synthesis of novel, potent, and pharmacokinetically robust therapeutic candidates. Its logical synthesis and predictable reactivity make it an essential tool for building molecular complexity and exploring new frontiers in pharmaceutical development.

References

-

LookChem. (n.d.). 2',4,5'-Trifluoroacetophenone CAS NO.129322-83-4. Retrieved January 14, 2026, from [Link]

-

National Analytical Corporation. (n.d.). 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved January 14, 2026, from [Link]

-

Tradeindia. (n.d.). this compound - Chemical Compound C9h6f2o3. Retrieved January 14, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,2-Difluoro-1,3-benzodioxole: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole. Retrieved January 14, 2026, from [Link]

-

CP Lab Safety. (n.d.). this compound, 98% Purity, C9H6F2O3, 1 gram. Retrieved January 14, 2026, from [Link]

-

Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]

-

Ciriminna, R., et al. (2020). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Catalysts, 10(4), 443. Available at: [Link]

-

Li, Y., et al. (2012). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o222. Available at: [Link]

- Gardin, G., & Mirenzi, A. (1995).U.S. Patent No. 5,432,290. Washington, DC: U.S. Patent and Trademark Office.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available at: [Link]

-

Kummerle, A. E., et al. (2011). Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties. European Journal of Medicinal Chemistry, 46(6), 2095-2102. Available at: [Link]

-

Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. Available at: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved January 14, 2026, from [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Available at: [Link]

Sources

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]

- 5. This compound CAS#: 126120-83-0 [amp.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 10. 2,2-Difluoro-1,3-benzodioxole [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole

Executive Summary: This document provides a comprehensive technical overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a key chemical intermediate for professionals in pharmaceutical research and drug development. The guide details the compound's critical physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and presents robust protocols for its purification and analytical characterization. By grounding technical procedures in established chemical principles, this whitepaper serves as an essential resource for scientists leveraging this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Difluorobenzodioxole Scaffold

In modern medicinal chemistry, certain molecular frameworks are recognized for their frequent appearance in biologically active compounds and their favorable pharmacological properties. The 1,3-benzodioxole moiety is one such "privileged structure," known for contributing to good bioavailability in drug candidates.[1] The strategic incorporation of fluorine atoms, as seen in the 2,2-difluoro-1,3-benzodioxole core, further enhances the utility of this scaffold. The two powerful electron-withdrawing fluorine atoms can significantly alter the physicochemical characteristics of a molecule, potentially enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[1]

This compound (CAS No: 126120-83-0) emerges as a particularly valuable derivative.[2][3] The acetyl group provides a reactive handle for a wide array of subsequent chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][4] This guide offers a senior application scientist's perspective on the synthesis, purification, and analysis of this compound, emphasizing the rationale behind each methodological step.

Physicochemical & Structural Properties

This compound is typically supplied as an off-white to pale yellow crystalline powder.[4] Its core properties are summarized below, providing the foundational data required for experimental design.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₂O₃ | [2][4] |

| Molecular Weight | 200.1 g/mol | [2][4] |

| CAS Number | 126120-83-0 | [2][3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Melting Point | 63-66 °C | [4] |

| Density | 1.36 g/cm³ | [4] |

| Purity | Typically >95% - >98% | [2][4][5] |

| Solubility | Soluble in organic solvents (e.g., DMSO), slightly soluble in water | [4] |

| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethenone | [2][4] |

Synthesis and Purification Strategies

Retrosynthetic Analysis & Plausible Pathway

The synthesis of this compound logically proceeds from the parent heterocycle, 2,2-difluoro-1,3-benzodioxole. The introduction of the acetyl group onto the aromatic ring is classically achieved via a Friedel-Crafts acylation reaction.

-

Expertise & Rationale: The difluorodioxole group is strongly deactivating due to the electron-withdrawing nature of the fluorine atoms, making the attached benzene ring less susceptible to electrophilic aromatic substitution than benzene itself.[1] However, the oxygen atoms are ortho, para-directing. The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate the highly electrophilic acylium ion from an acetylating agent like acetyl chloride or acetic anhydride. The substitution is expected to occur at the 4-position, which is ortho to one of the ring oxygens.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a robust and scalable method for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities in a given solvent system at different temperatures.

-

Trustworthiness & Self-Validation: A successful recrystallization is self-validating. The formation of well-defined crystals from a solution, often with a noticeable improvement in color (e.g., from pale yellow to off-white), is a strong indicator of increased purity. This can be confirmed analytically by comparing the melting point and chromatographic purity before and after the process.

Step-by-Step Protocol:

-

Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Based on typical polarities, a solvent system like isopropanol/water or ethanol could be effective.

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling (using a water bath or heating mantle) until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[6]

-

Decolorization (Optional): If the hot solution has a significant color, add a small amount of activated charcoal to adsorb colored impurities. Boil for 2-3 minutes.

-

Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.[6] Once crystal formation is established, the flask can be placed in an ice bath to maximize the product yield.

-

Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a non-negotiable step in chemical synthesis. A multi-technique approach ensures the highest level of confidence in the material's quality.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or a similar polar aprotic solvent to create a 1 mg/mL stock solution.

-

Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution for effective separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]

-

-

Gradient Program:

-

Start at 5% B, hold for 1 minute.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Detection: Monitor the elution using a UV detector at a wavelength where the analyte shows strong absorbance (e.g., 254 nm or 280 nm).

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: For molecular weight confirmation, an aliquot of the sample from the HPLC can be directed to a mass spectrometer (LC-MS). Using electrospray ionization (ESI) in positive mode, the expected ion would be [M+H]⁺ at m/z 201.04, confirming the molecular weight of 200.1.

-

NMR Spectroscopy: For unambiguous structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectra are required. The sample should be dissolved in a deuterated solvent (e.g., CDCl₃). The expected ¹H NMR spectrum would show a singlet for the acetyl methyl group (~2.5 ppm) and distinct aromatic protons. ¹⁹F NMR would confirm the presence of the -CF₂- group.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety.

-

Hazard Profile: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[3] All handling of the solid powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[4] A shelf life of 24 months is typical under these conditions.[4]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the unique electronic properties of its difluorobenzodioxole core and the synthetic versatility of its acetyl functional group. A thorough understanding of its properties, combined with robust, well-reasoned protocols for its synthesis, purification, and analysis, allows researchers to confidently employ this building block in the development of next-generation pharmaceuticals and other advanced chemical products.

References

-

National Analytical Corporation. this compound. Available at: [Link]

-

Tradeindia. this compound - Chemical Compound C9h6f2o3. Available at: [Link]

-

CP Lab Safety. this compound, 98% Purity, C9H6F2O3, 1 gram. Available at: [Link]

-

PubChem. 5-acetyl-2,2-difluoro-1,3-benzodioxole. Available at: [Link]

-

Autech Industry Co., Limited. Exploring 2,2-Difluoro-1,3-Benzodioxole: Properties and Applications. Available at: [Link]

-

ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available at: [Link]

-

Wikipedia. 1,3-Benzodioxole. Available at: [Link]

- Google Patents.US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

-

Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

-

National Institutes of Health (NIH). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

-

MDPI. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Available at: [Link]

-

Longdom Publishing. Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 126120-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. longdom.org [longdom.org]

An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The strategic incorporation of the difluoromethylenedioxy group imparts unique electronic properties and metabolic stability, making this compound a valuable building block for complex molecular architectures. This document details the structural features, predicted spectroscopic data, a proposed synthetic pathway via Friedel-Crafts acylation, and discusses its reactivity and potential applications, particularly in the context of drug discovery. Safety and handling protocols are also addressed, providing a complete resource for laboratory professionals.

Introduction: The Significance of Fluorinated Benzodioxoles

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and pharmaceuticals, where it often contributes to favorable bioavailability.[1] The introduction of fluorine atoms into this core structure, specifically as a 2,2-difluoro-1,3-benzodioxole moiety, offers a strategic advantage for drug design. The strong electron-withdrawing nature of the two fluorine atoms enhances metabolic stability by blocking potential sites of oxidative metabolism and can modulate the physicochemical properties of the parent molecule, such as lipophilicity and binding affinity to biological targets.[1]

A prime example of the successful application of the 2,2-difluoro-1,3-benzodioxole core is found in the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor. In these innovative drugs, the difluoro-1,3-benzodioxol-5-yl group plays a crucial role in correcting the folding defects of the mutant CFTR protein.[1] this compound serves as a key intermediate, providing a reactive handle for the elaboration of more complex and biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone characterized by a bicyclic system where a benzene ring is fused to a five-membered dioxole ring, with the two oxygen-bound carbons of the dioxole ring geminally substituted with two fluorine atoms. An acetyl group is attached at the 4-position of the benzodioxole ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone | [2][3] |

| Synonyms | 4-acetyl-2,2-difluorobenzo[d][2][4]dioxole | [2][3] |

| CAS Number | 126120-83-0 | [3][5] |

| Molecular Formula | C₉H₆F₂O₃ | [2][3] |

| Molecular Weight | 200.14 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 63-66 °C | [2] |

| Solubility | Soluble in organic solvents such as DMSO, slightly soluble in water. | [2] |

| Storage | Store in a cool, dry place; keep container tightly closed; protect from light. | [2] |

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and data from analogous structures. These predictions serve as a robust framework for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are provided in parts per million (ppm).

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | m | - |

| Acetyl-CH₃ | ~2.6 | s | - |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 130 - 150 |

| C-CF₂ | ~120 (t, J ≈ 290 Hz) |

| Acetyl-CH₃ | ~29 |

Table 4: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂- | -50 to -60 | s |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 5: Predicted Key IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ketone) | 1680 - 1700 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-F stretch | 1000 - 1200 | Strong |

| C-O stretch (ether) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 6: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | 200.03 |

| [M-CH₃]+ | 185.01 |

| [M-COCH₃]+ | 157.02 |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Synthesis of the Precursor: 2,2-Difluoro-1,3-benzodioxole

The precursor, 2,2-difluoro-1,3-benzodioxole, can be synthesized from catechol. A common method involves the reaction of catechol with dibromodifluoromethane.[6] Alternatively, it can be prepared from 2,2-dichloro-1,3-benzodioxole by reaction with potassium fluoride.

Proposed Experimental Protocol for Friedel-Crafts Acylation

This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend a stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride) in an inert anhydrous solvent (e.g., dichloromethane).

-

Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred suspension. Following this, add a solution of 2,2-difluoro-1,3-benzodioxole in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of the acetyl group and the difluorobenzodioxole ring.

Caption: Reactivity profile of this compound.

-

Reactions of the Acetyl Group: The ketone functionality can undergo a variety of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or to an ethyl group via Wolff-Kishner or Clemmensen reduction. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, alkylations, or halogenations. The acetyl group can also be oxidized to a carboxylic acid via the haloform reaction.

-

Electrophilic Aromatic Substitution: The acetyl group is a deactivating, meta-directing group for further electrophilic aromatic substitution on the benzene ring. However, the overall electronic nature of the difluorobenzodioxole ring system will also influence the regioselectivity of such reactions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the difluoro and acetyl groups may render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common.

Applications in Drug Development and Agrochemicals

As previously mentioned, the 2,2-difluoro-1,3-benzodioxole moiety is a key component of CFTR modulators.[1] this compound serves as a crucial building block for the synthesis of analogues and derivatives of these and other biologically active molecules. The acetyl group provides a convenient point of attachment for building more complex side chains or for linking the benzodioxole core to other molecular fragments.

In the field of agrochemicals, the related compound 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil) is a commercially successful fungicide.[7] This highlights the broader utility of the 2,2-difluoro-1,3-benzodioxole scaffold in the development of bioactive compounds.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related compounds. The precursor, 2,2-difluoro-1,3-benzodioxole, is classified as a flammable liquid and causes skin and eye irritation, and may cause respiratory irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features, combining the privileged benzodioxole scaffold with the modulating effects of gem-difluorination and a reactive acetyl handle, make it an attractive starting material for the synthesis of a wide range of complex molecules. While the publicly available experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in drug discovery and related fields.

References

- National Analytical Corporation. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0. Tradeindia. Accessed January 14, 2026.

- Apollo Scientific. This compound. Accessed January 14, 2026.

- CP Lab Safety. This compound, 98% Purity, C9H6F2O3, 1 gram. Accessed January 14, 2026.

- Enamine. Fluorinated Benzodioxoles. Accessed January 14, 2026.

- National Analytical Corporation. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole. Tradeindia. Accessed January 14, 2026.

- ChemicalBook. This compound. Accessed January 14, 2026.

- Cymit Quimica. This compound. Accessed January 14, 2026.

- Benchchem. This compound. Accessed January 14, 2026.

- MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Accessed January 14, 2026.

- National Center for Biotechnology Information. 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. PubChem. Accessed January 14, 2026.

-

Patel, P. K., & Godhaviya, P. K. (2014). Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][2][4]Dioxole Nucleus. International Journal for Pharmaceutical Research Scholars, 3(1), 31-34.

- Organic Chemistry Portal.

- Sigma-Aldrich.

- Wikipedia. Friedel–Crafts reaction. Accessed January 14, 2026.

- Benchchem. 2,2-Difluoro-4-cyano-1,3-benzodioxole. Accessed January 14, 2026.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. This compound - Chemical Compound C9h6f2o3 | Cas No: 126120-83-0, Purity: 95%, Molecular Weight: 200.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Supplier in Mumbai, 4-Acetyl-2,2-difluoro-1, 3-benzodioxole Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

spectroscopic data of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No: 126120-83-0).[1][2] Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles, computational predictions, and data from analogous structures to present a robust predictive analysis. The information herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important synthetic intermediate. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing not just data, but the scientific rationale behind the predictions.

Introduction and Molecular Structure Analysis

This compound is a fluorinated aromatic ketone of significant interest as a building block in pharmaceutical and agrochemical synthesis.[3][4] Its unique molecular architecture, combining an electron-withdrawing acetyl group and a difluoromethylenedioxy bridge, imparts specific electronic and steric properties that are critical to its reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development context.

The molecule, with the chemical formula C₉H₆F₂O₃ and a molecular weight of 200.14 g/mol , possesses a planar benzodioxole ring system.[1][3] The acetyl group at the C4 position and the geminal fluorine atoms on the dioxole bridge are the primary determinants of its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Predictions for ¹H, ¹³C, and ¹⁹F NMR are provided below.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm).[5]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse sequence (e.g., zgpg30).

-

¹⁹F NMR: Acquire 64-128 scans. Proton decoupling may be used to simplify the spectrum.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to confirm assignments.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.65 - 7.75 | d (doublet) | J ≈ 8.0 |

| H-5 | 7.45 - 7.55 | d (doublet) | J ≈ 8.0 |

| H-6 | 7.20 - 7.30 | t (triplet) | J ≈ 8.0 |

| -COCH₃ | ~2.60 | s (singlet) | - |

Expertise & Causality:

-

The aromatic region will display an AMX spin system.

-

H-7 is predicted to be the most downfield aromatic proton due to the deshielding effects of the ortho-acetyl group's carbonyl and the anisotropic effect of the C-O bond of the dioxole ring.

-

H-5 is ortho to the acetyl group, also experiencing significant deshielding.

-

H-6 is expected to be the most upfield of the aromatic protons, appearing as a triplet due to coupling with both H-5 and H-7.

-

The acetyl protons (-COCH₃) will appear as a sharp singlet, significantly downfield from typical methyl groups due to the adjacent carbonyl.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C=O | ~198.0 | - |

| C-4 | ~135.0 | - |

| C-4a | ~129.0 | Possible small J |

| C-7a | ~145.0 | Possible small J |

| C-5 | ~128.0 | - |

| C-6 | ~125.0 | - |

| C-7 | ~115.0 | - |

| -COCH₃ | ~26.5 | - |

| C-2 (-CF₂-) | ~120.0 | t (triplet), ¹JCF ≈ 290-320 Hz |

Expertise & Causality:

-

The carbonyl carbon is expected in the typical range for aromatic ketones.

-

The C-2 carbon , directly bonded to two fluorine atoms, will exhibit a very large one-bond C-F coupling, appearing as a triplet in the proton-decoupled spectrum. Its chemical shift is heavily influenced by the attached fluorines.[6]

-

The quaternary carbons C-4a and C-7a , part of the dioxole ring fusion, are deshielded.

-

The chemical shifts of the aromatic carbons are influenced by the substitution pattern. C-4, bearing the acetyl group, will be downfield.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂- | -50 to -80 | s (singlet) |

Expertise & Causality:

-

¹⁹F NMR has a wide chemical shift range, making it highly sensitive to the local electronic environment.[7]

-

The chemical shift for a difluoromethylene group attached to an aromatic system typically falls within this range, referenced to CFCl₃.[5][8]

-

In a proton-decoupled spectrum, the two equivalent fluorine atoms are expected to produce a sharp singlet. If proton coupling were observed, it might appear as a triplet due to coupling with nearby aromatic protons, though this is often small (⁴JHF).

Caption: Standardized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: EI-MS Analysis

-